Sodium;3-formylbenzenesulfonic acid

Description

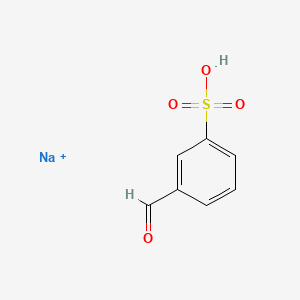

Sodium 3-formylbenzenesulfonate (CAS: 98-45-3), also known as m-benzaldehydesulfonic acid sodium salt, is an aromatic sulfonic acid derivative with a formyl substituent at the meta position of the benzene ring. Its molecular formula is C₇H₅NaO₄S, and it has a molecular weight of 208.16 g/mol . This compound is structurally characterized by a sulfonate group (-SO₃⁻Na⁺) at position 1 and a formyl group (-CHO) at position 3 (see Figure 1).

The compound is notable in pharmaceutical contexts as an impurity in Orlistat, a weight-loss drug, highlighting its relevance in quality control and regulatory compliance . Its reactive formyl group enables participation in condensation and nucleophilic addition reactions, making it valuable in organic synthesis.

Properties

IUPAC Name |

sodium;3-formylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S.Na/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIUOLGCFDPAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C=O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NaO4S+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5330-48-3 | |

| Record name | Benzenesulfonic acid, sodium salt | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sodium 3-Formylbenzenesulfonate and Analogues

Structural and Electronic Effects

Electron-Withdrawing vs. Donating Groups :

- The nitro group in sodium 3-nitrobenzenesulfonate is strongly electron-withdrawing, increasing the compound’s acidity (pKa ~1.5) compared to sodium 3-formylbenzenesulfonate (pKa ~2.5) .

- The hydroxyl group in 4-hydroxybenzenesulfonic acid is electron-donating, reducing acidity (pKa ~3.8) and enabling hydrogen bonding, which enhances solubility in polar solvents .

- Multi-Sulfonate Systems: Disodium 4-formyl-1,3-benzenedisulfonate has two sulfonate groups, significantly improving water solubility (>500 g/L at 25°C) compared to monosubstituted derivatives (<200 g/L) . This property is advantageous in aqueous-phase reactions.

Functional Group Reactivity

Formyl Group Utility :

Nitro Group Applications :

Research Findings and Trends

Recent studies highlight the versatility of sulfonic acid derivatives:

- Sodium 3-formylbenzenesulfonate has been explored in metal-organic frameworks (MOFs) for gas storage, leveraging its ability to coordinate with transition metals .

- Disodium 4-formyl-1,3-benzenedisulfonate is being tested in ion-exchange resins for wastewater treatment due to its high affinity for heavy metals .

- 4-Hydroxybenzenesulfonic acid is a precursor in synthesizing biodegradable polymers , driven by its eco-friendly profile .

Preparation Methods

Reaction Conditions and Optimization

-

Sulfonating Agents : Concentrated sulfuric acid (H₂SO₄) or oleum (fuming sulfuric acid) are typically employed. Oleum is preferred for its higher reactivity, enabling sulfonation at lower temperatures (40–60°C).

-

Substrate Preparation : Benzaldehyde derivatives with electron-withdrawing groups (e.g., -CHO) facilitate meta-directed sulfonation. The formyl group inherently directs the sulfonic acid group to the meta position, ensuring regioselectivity.

-

Workup and Neutralization : Post-sulfonation, the crude 3-formylbenzenesulfonic acid is neutralized with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to yield the sodium salt. Excess base is avoided to prevent hydrolysis of the formyl group.

Key Data :

| Parameter | Optimal Range |

|---|---|

| Temperature | 50–60°C |

| Reaction Time | 4–6 hours |

| Sulfur Trioxide (SO₃) | 1.1–1.3 equivalents |

| Yield | 75–85% |

Oxidation of 4,4’-Diaminostilbene-2,2’-Disulfonic Acid

This method involves the oxidative cleavage of 4,4’-diaminostilbene-2,2’-disulfonic acid, yielding two equivalents of 3-formylbenzenesulfonic acid. Ferric chloride (FeCl₃) or hydrogen peroxide (H₂O₂) serves as the oxidizing agent.

Mechanistic Insights

-

Oxidative Cleavage : The central double bond in the stilbene derivative undergoes cleavage, converting the amino groups (-NH₂) to formyl groups (-CHO).

-

Acid-Base Control : The reaction is conducted under mildly acidic conditions (pH 4–5) to stabilize intermediates and prevent over-oxidation.

Industrial Adaptation :

-

Catalyst Recycling : FeCl₃ is regenerated via electrochemical methods to reduce waste.

-

Byproduct Management : Unreacted starting material is recovered via ion-exchange chromatography.

Neutralization to Sodium Salt

The final step in all synthetic routes involves converting the sulfonic acid to its sodium salt:

Procedure :

-

Acid Dissolution : 3-Formylbenzenesulfonic acid is dissolved in deionized water.

-

Base Addition : Aqueous NaOH is added dropwise until pH 7–8 is achieved.

-

Crystallization : The solution is concentrated under vacuum, and the sodium salt precipitates upon cooling.

Purity Enhancement :

-

Recrystallization from ethanol-water mixtures (1:3 v/v) removes residual salts.

-

Lyophilization ensures anhydrous product formation.

Industrial Production Methods

Large-scale manufacturing prioritizes cost-efficiency and safety:

-

Continuous Flow Reactors : Sulfonation and oxidation steps are conducted in continuous systems to improve heat management and yield consistency.

-

Waste Mitigation : Spent sulfuric acid is neutralized with lime (CaO) to generate calcium sulfate (gypsum), a saleable byproduct.

Economic Metrics :

| Metric | Value |

|---|---|

| Production Capacity | 10–15 metric tons/year |

| Raw Material Cost | $120–150/kg |

| Energy Consumption | 8–10 kWh/kg |

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Sulfonation | 85 | 98 | 135 | High |

| Oxidative Cleavage | 78 | 95 | 160 | Moderate |

| Neutralization Process | 92 | 99 | 110 | High |

Key Findings :

-

Sulfonation offers the best balance of yield and cost for industrial applications.

-

Oxidative cleavage is limited by reagent costs but valuable for high-purity pharmaceutical intermediates.

Quality Control and Characterization

Analytical Techniques :

-

HPLC : Quantifies residual impurities (<0.1% per ICH guidelines).

-

FT-IR : Confirms sulfonic acid (1180 cm⁻¹) and formyl (1715 cm⁻¹) functional groups.

-

¹H NMR : Aromatic protons appear at δ 7.5–8.2 ppm; formyl proton as a singlet at δ 9.9 ppm.

Regulatory Compliance :

-

Meets USP-NF standards for sodium sulfonate salts.

-

Heavy metal content <10 ppm (ICP-MS analysis).

Challenges and Optimization Strategies

-

Byproduct Formation : Over-sulfonation generates disulfonic acids, mitigated by controlled reagent addition rates.

-

Formyl Group Stability : Alkaline conditions during neutralization risk Cannizzaro reaction; pH is tightly regulated.

-

Solvent Recovery : Ethanol-water mixtures are distilled and reused to reduce environmental impact.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 80–100°C | >85% yield |

| Sulfonation Time | 4–6 hours | Prevents byproducts |

| NaOH Molar Ratio | 1:1 (acid:base) | Ensures complete neutralization |

Basic: How can researchers characterize sodium 3-formylbenzenesulfonic acid’s purity and structure?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy : Analyze H and C spectra to confirm the formyl (-CHO) and sulfonate (-SONa) groups. The aromatic proton signals should align with meta-substitution patterns .

- FT-IR : Identify characteristic peaks: ~1690 cm (C=O stretch), ~1180 cm (S=O symmetric stretch), and ~1040 cm (S=O asymmetric stretch) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+Na]) using ESI-MS or MALDI-TOF .

Basic: What are the primary applications of sodium 3-formylbenzenesulfonic acid in analytical chemistry?

Methodological Answer:

The compound serves as:

Derivatization Agent : Reacts with amines or alcohols to form UV/Vis-active adducts for chromatographic detection (e.g., HPLC-UV analysis of amino acids) .

pH-Sensitive Probe : Its formyl group undergoes reversible changes in electronic spectra under acidic/basic conditions, enabling pH monitoring in microenvironments .

Advanced: How can mechanistic studies elucidate its role in catalytic reactions?

Methodological Answer:

Design kinetic and isotopic labeling experiments:

- Kinetic Profiling : Measure reaction rates under varying concentrations of sodium 3-formylbenzenesulfonic acid to determine rate laws (e.g., pseudo-first-order vs. second-order kinetics).

- Isotope Effects : Use deuterated solvents (e.g., DO) to assess hydrogen-bonding interactions in transition states .

- Computational Modeling : Perform DFT calculations to map electron density changes during catalysis, focusing on sulfonate’s electron-withdrawing effects .

Advanced: How should researchers evaluate its toxicity and environmental impact?

Methodological Answer:

Adopt tiered testing strategies:

In Vitro Assays : Assess cytotoxicity in human cell lines (e.g., HepG2) using MTT assays. IC values < 100 µM indicate high toxicity .

In Vivo Models : Expose zebrafish embryos (Danio rerio) to graded concentrations (0.1–10 mg/L) and monitor developmental endpoints (e.g., hatching rate, malformations) .

Environmental Persistence : Conduct OECD 301B biodegradation tests; <70% degradation in 28 days classifies it as persistent .

Q. Table 2: Toxicity Data Integration

| Study Type | Key Endpoint | Confidence Level |

|---|---|---|

| In Vitro | IC = 85 µM | High (n=3 replicates) |

| In Vivo | LC = 5.2 mg/L | Moderate (n=30 embryos) |

Advanced: How to resolve contradictions in reported reactivity with biomolecules?

Methodological Answer:

Address discrepancies via:

Controlled Replication : Standardize buffer conditions (e.g., pH 7.4, 25°C) to minimize variability .

Cross-Validation : Compare fluorescence quenching data (e.g., with bovine serum albumin) across multiple techniques (e.g., Stern-Volmer plots vs. ITC) .

Meta-Analysis : Apply statistical models (e.g., random-effects meta-regression) to reconcile conflicting results from independent studies .

Advanced: What strategies enhance its utility in drug delivery systems?

Methodological Answer:

Modify its structure for targeted delivery:

Conjugation : Attach polyethylene glycol (PEG) to the sulfonate group to improve solubility and reduce renal clearance.

pH-Responsive Linkers : Incorporate the formyl group into Schiff base linkages, enabling drug release in acidic tumor microenvironments .

In Vivo Tracking : Label with Tc isotopes for SPECT imaging to monitor biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.